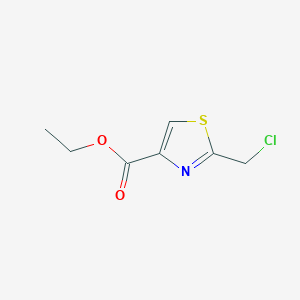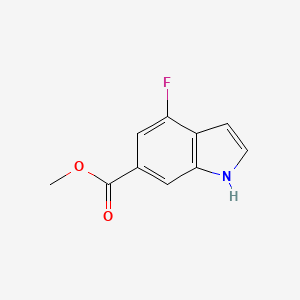
Chroman-8-carbaldehyd
Übersicht
Beschreibung
Chroman-8-carbaldehyde is an organic compound with the molecular formula C10H10O2. It is a derivative of chromane, featuring an aldehyde functional group at the 8th position of the chromane ring.
Wissenschaftliche Forschungsanwendungen
Chroman-8-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: It is used in the development of fluorescent probes and sensors for detecting biological molecules and environmental pollutants.
Medicine: Chroman-8-carbaldehyde derivatives exhibit potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials with specific optical and electronic properties
Wirkmechanismus
Target of Action
Chroman-8-carbaldehyde, a derivative of chromone, is known to interact with a variety of targets. The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . Chromone derivatives have been recognized as a privileged structure for new drug invention and development .
Mode of Action
The interaction of Chroman-8-carbaldehyde with its targets results in a variety of biological activities. It has been found that Chroman-8-carbaldehyde and its derivatives exhibit unusual activities by multiple mechanisms . The direct assessment of activities with the parent Chroman-8-carbaldehyde derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .
Pharmacokinetics
The ADME properties of Chroman-8-carbaldehyde significantly impact its bioavailability. It has high gastrointestinal absorption and is BBB permeant . Its lipophilicity, as indicated by its Log Po/w values, ranges from 1.35 to 2.89 .
Result of Action
The molecular and cellular effects of Chroman-8-carbaldehyde’s action are diverse. Chroman-8-carbaldehyde and its derivatives have shown promising anticancer and antiviral potential . They also exhibit antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and HIV inhibitory potential .
Action Environment
The action, efficacy, and stability of Chroman-8-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s solubility can affect its action. Chroman-8-carbaldehyde is soluble to very soluble, with solubility ranging from 0.201 mg/ml to 1.95 mg/ml . This solubility can influence the compound’s distribution in the body and its interaction with its targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chroman-8-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of chroman-8-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Another method includes the Vilsmeier-Haack reaction, where chroman is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 8th position .
Industrial Production Methods: Industrial production of chroman-8-carbaldehyde typically involves large-scale oxidation processes using environmentally friendly oxidants and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Chroman-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to chroman-8-carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Amines, hydrazines
Major Products:
Oxidation: Chroman-8-carboxylic acid
Reduction: Chroman-8-methanol
Substitution: Imines, hydrazones
Vergleich Mit ähnlichen Verbindungen
- Chroman-4-carbaldehyde
- Chroman-2-carbaldehyde
- Chroman-6-carbaldehyde
Comparison: Chroman-8-carbaldehyde is unique due to the position of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. Compared to chroman-4-carbaldehyde and chroman-2-carbaldehyde, chroman-8-carbaldehyde offers distinct advantages in the synthesis of specific heterocyclic compounds and fluorescent probes. Its position also affects the compound’s electronic properties, making it suitable for different applications in material science and medicinal chemistry .
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKTXRDSAFQAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624057 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327183-32-4 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)





![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)

